molecular formula C16H22O3 B1360761 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-40-5

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1360761
CAS No.: 898785-40-5
M. Wt: 262.34 g/mol
InChI Key: MKFZEQOBIXFPMX-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone is a ketone derivative featuring a butyrophenone backbone (C₆H₅CO-) linked to a 5,5-dimethyl-1,3-dioxane ring. This structure combines aromaticity with a cyclic acetal moiety, conferring unique steric and electronic properties. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its stability and reactivity .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-16(2)11-18-15(19-12-16)10-6-9-14(17)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZEQOBIXFPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645898
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-40-5
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of Dioxane Ring

The synthesis begins with the preparation of the dioxane ring, typically using dimethyl carbonate or similar reagents. The reaction involves condensation between hydroxyl-containing precursors (e.g., 3-hydroxyl-2-butanone) under controlled conditions.

Step 2: Attachment of Butyrophenone Moiety

The butyrophenone backbone is introduced via acylation reactions. This step often requires Lewis acids to promote the formation of carbon-carbon bonds between the dioxane ring and the butyrophenone structure.

Step 3: Purification

High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and assess product purity. Typical yields can vary depending on reaction conditions but often exceed 45%.

Reaction Conditions

Temperature Control

Maintaining optimal temperature is crucial for both condensation and acylation steps. Elevated temperatures may improve reaction rates but can also lead to side reactions.

pH Control

Acidic or basic environments are tailored for specific steps:

  • Acidic conditions are often preferred during esterification.
  • Basic conditions may be used for certain condensation reactions.

Representative Reaction Scheme

Below is a simplified reaction scheme for synthesizing this compound:

Step Reactants Products Conditions
1 Dimethyl carbonate + hydroxyl precursor Intermediate dioxane compound Acidic environment
2 Intermediate + butyrophenone derivative Final product Lewis acid catalyst
3 Purification High-purity product HPLC monitoring

Analytical Techniques

To ensure structural integrity and purity:

  • NMR Spectroscopy : Used to confirm functional groups and molecular connectivity.
  • Mass Spectrometry (MS) : Provides molecular weight and structural insights.
  • HPLC : Assesses purity levels, ensuring minimal byproducts.

Challenges in Synthesis

Several challenges may arise during synthesis:

  • Side reactions leading to undesired byproducts.
  • Difficulty in achieving high yields due to complex reaction pathways.
  • Need for precise control over reaction parameters such as temperature and pH.

Summary Table of Preparation Method

Aspect Details
Starting Materials Butyrophenone derivatives, dioxane-based compounds
Key Reactions Condensation, esterification, acylation
Catalysts/Reagents Lewis acids (e.g., AlCl₃), dimethyl carbonate
Analytical Methods NMR, MS, HPLC
Typical Yield >45%

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules. The dioxane ring and cyano group enhance its reactivity and selectivity in synthetic pathways, making it valuable for creating other chemical entities .

Research indicates that this compound may exhibit significant biological activities. Preliminary studies suggest its potential as an enzyme inhibitor and its ability to modulate receptor activity. These properties make it a candidate for further investigation into its pharmacological effects, particularly in relation to neurotransmitter systems such as dopaminergic and serotonergic pathways .

Pharmaceutical Development

The compound is being studied for its potential therapeutic applications in drug development. Its structural characteristics suggest interactions with biological targets that could lead to novel treatments for various conditions. For instance, its ability to influence mood regulation through neurotransmitter modulation positions it as a candidate for antidepressant or anxiolytic drug development .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition resulted in altered biochemical profiles in vitro, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's effects on neurotransmitter systems. Results indicated that it could modulate dopamine and serotonin levels in neuronal cultures, leading to changes in neuronal excitability and signaling pathways associated with mood regulation. These findings support further research into its use as a therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds differ primarily in substituents on the phenyl ring or the alkyl chain length. Key derivatives include halogenated, methoxylated, and fluorinated analogs (Table 1).

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number References
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone None (parent compound) C₁₆H₂₂O₃ 262.34 898782-91-7
3',5'-Dichloro derivative 3',5'-Cl on phenyl C₁₈H₂₆Cl₂O₃ 290.4 898757-09-0
5'-Fluoro-2'-methyl derivative 5'-F, 2'-CH₃ on phenyl C₁₇H₂₃FO₃ 294.37 898755-96-9
2',3'-Dimethoxy derivative 2',3'-OCH₃ on phenyl C₁₈H₂₆O₅ 322.4 -
4'-Chloro derivative 4'-Cl on phenyl C₁₆H₂₁ClO₃ 278.78 898785-90-5

Key Observations :

  • Methoxy Groups : Methoxy substituents increase steric bulk and electron-donating effects, influencing solubility and reaction kinetics .

Physicochemical Properties

Table 2: Predicted Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Stability Notes
3',5'-Dichloro derivative 404.7 ± 35.0 1.003 ± 0.06 Stable under inert atmosphere
Parent compound Not reported - Hygroscopic; store in dry conditions
4'-Chloro derivative - - Compatible with polar aprotic solvents

Key Trends :

  • Halogenation increases molecular weight and boiling points.
  • Methoxy groups may reduce crystallinity due to steric hindrance .

Biological Activity

Overview of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone

This compound is a chemical compound that belongs to the class of butyrophenones, which are known for their diverse biological activities. This compound is structurally characterized by a butyrophenone backbone with a dimethyl-dioxane substituent, which may influence its pharmacological properties.

The biological activity of butyrophenones generally involves interaction with neurotransmitter receptors. Many compounds in this class act as antagonists at dopamine D2 receptors, which is significant in the treatment of psychiatric disorders such as schizophrenia. The presence of the dioxane moiety in this specific compound may modulate its receptor affinity and selectivity.

Pharmacological Effects

  • Antipsychotic Activity : Similar compounds have demonstrated efficacy in reducing psychotic symptoms by blocking dopamine receptors in the brain.
  • Antidepressant Effects : Some studies suggest that butyrophenones may also exhibit antidepressant properties through modulation of serotonin pathways.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly linked to inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of related butyrophenones:

  • Dopamine Receptor Binding : A study demonstrated that derivatives of butyrophenones showed varying affinities for D2 dopamine receptors, impacting their therapeutic efficacy in treating psychosis .
  • Neuroprotective Effects : Research indicated that certain butyrophenone analogs could protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can reduce anxiety-like behaviors and improve cognitive functions, supporting their use in neuropsychiatric conditions .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntipsychoticD2 receptor antagonism reduces psychotic symptoms
AntidepressantModulation of serotonin pathways
NeuroprotectionProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how is purity validated?

Answer:
The compound is typically synthesized via coupling reactions involving protective group strategies. For example, the dioxane moiety can act as a protecting group during Friedel-Crafts acylation or nucleophilic substitution. A key method involves coupling 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid with aromatic intermediates using mixed anhydride methods (e.g., pivaloyl chloride and triethylamine) . Purification is achieved via column chromatography (e.g., Al₂O₃-packed columns with gradient elution using n-hexane/diethyl ether) . Purity validation employs HPLC (>95.0% by TLC) and spectroscopic techniques (¹H/¹³C NMR) .

Advanced: How can stereochemical control be achieved during the synthesis of derivatives of this compound?

Answer:
Stereochemical outcomes are managed using chiral auxiliaries or asymmetric catalysis . For instance, coupling the acid derivative with (R)-4-phenyl-2-oxazolidinone via mixed anhydride methods ensures enantioselectivity . Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) is critical for analyzing stereoisomers. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .

Basic: What spectroscopic signatures confirm the structure of this compound?

Answer:
Key ¹H-NMR signals include:

  • δ 5.46 ppm (s, 1H, dioxane ring)
  • δ 1.27 and 0.82 ppm (s, 6H, -C(CH₃)₂-) .
    ¹³C-NMR shows characteristic peaks at δ 100.1 ppm (dioxane acetal carbon) and δ 77.8 ppm (C-O) . IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.

Advanced: How can low yields in coupling reactions involving the dioxane moiety be addressed?

Answer:
Optimize reaction conditions :

  • Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the dioxane ring.
  • Employ strong bases (e.g., Cs₂CO₃) to enhance nucleophilicity in SNAr reactions .
  • Increase temperature (e.g., 130°C) to accelerate kinetics, as demonstrated in aryl ether formation .
  • Screen catalysts (e.g., Pd for cross-couplings) to improve efficiency.

Basic: Which functional groups dominate the reactivity of this compound?

Answer:
The dioxane acetal (C-O-C) provides steric protection but is labile under strong acids. The ketone group (C=O) undergoes nucleophilic additions (e.g., Grignard reactions). The aromatic ring participates in electrophilic substitutions (e.g., halogenation). Stability studies indicate the dioxane ring remains intact in neutral/basic conditions but hydrolyzes in acidic media .

Advanced: What strategies are effective for studying this compound’s role in enzymatic inhibition?

Answer:

  • Enzyme assays : Measure IC₅₀ values against targets like enoyl-ACP reductase (e.g., using triclosan derivatives as comparators) .
  • Molecular docking : Model interactions with enzyme active sites (e.g., hydrophobic pockets accommodating the dioxane ring).
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) to identify pharmacophores .

Basic: How is regioselectivity managed in electrophilic substitution reactions on the aromatic ring?

Answer:
Regioselectivity is controlled via directing groups . For example:

  • Electron-donating groups (e.g., -OCH₃) direct electrophiles to para/ortho positions.
  • Protection/deprotection strategies : The dioxane moiety can be temporarily modified to block undesired sites .

Advanced: What computational methods aid in predicting the compound’s physicochemical properties?

Answer:

  • DFT calculations predict bond dissociation energies and reaction pathways.
  • Molecular dynamics simulations assess solubility and membrane permeability.
  • QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability .

Basic: How is the compound purified after synthesis, and what challenges arise?

Answer:

  • Column chromatography (silica/Al₂O₃) with gradients of n-hexane/ethyl acetate is standard .
  • Challenges include separating regioisomers or enantiomers , addressed via chiral columns or recrystallization .

Advanced: How does the dioxane ring influence the compound’s pharmacokinetic profile?

Answer:
The dioxane ring enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration. However, its hydrolysis in vivo generates polar metabolites, requiring prodrug strategies for sustained activity. In vitro metabolic studies (e.g., liver microsomes) quantify stability .

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